molecular formula C15H22N2O3 B2361166 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea CAS No. 2034341-60-9

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea

Cat. No.: B2361166
CAS No.: 2034341-60-9
M. Wt: 278.352
InChI Key: HLMBDQXFVHZWLZ-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. Urea-based compounds are a significant class of molecules known to serve as key intermediates and scaffolds in the development of pharmaceutical agents . The structure of this compound, which incorporates a hydroxy-phenylpropyl chain and a tetrahydropyran (oxan-4-yl) group, is analogous to other documented urea derivatives that have been investigated for their potential biological activity, particularly as inhibitors of enzymes like factor Xa in the coagulation cascade . The presence of the urea functional group (-N-C(=O)-N-) allows for the formation of key hydrogen bonds with biological targets, making such compounds valuable for studying protein-ligand interactions . This reagent is provided exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its utility in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis.

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-14(12-4-2-1-3-5-12)6-9-16-15(19)17-13-7-10-20-11-8-13/h1-5,13-14,18H,6-11H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMBDQXFVHZWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling (Two-Step Protocol)

The most widely employed method involves reacting oxan-4-yl isocyanate with 3-hydroxy-3-phenylpropylamine (Figure 1).

Step 1: Synthesis of Oxan-4-yl Isocyanate
Oxan-4-ylamine (tetrahydropyran-4-amine) is treated with bis(trichloromethyl) carbonate (BTC) in dichloromethane at 0–5°C (Eq. 1):
$$
\text{Oxan-4-ylamine} + \text{BTC} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Oxan-4-yl isocyanate} + 3 \text{HCl}
$$
Reaction Conditions:

  • Temperature : 0–5°C (prevents side reactions)
  • Solvent : Anhydrous CH₂Cl₂ (ensures isocyanate stability)
  • Yield : 78–85% (after distillation)

Step 2: Urea Formation
The isocyanate reacts with 3-hydroxy-3-phenylpropylamine in tetrahydrofuran (THF) at 25°C (Eq. 2):
$$
\text{Oxan-4-yl-NCO} + \text{H}2\text{N-(CH}2\text{)}_3\text{-C(OH)Ph} \xrightarrow{\text{THF}} \text{Target Urea}
$$
Optimization Data:

Parameter Optimal Value
Reaction Time 6–8 h
Solvent THF
Temperature 25°C
Yield 72–80%

Carbodiimide-Mediated Coupling (One-Pot Method)

This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the amine for urea formation:

Procedure :

  • Oxan-4-ylamine (1.0 eq) and 3-hydroxy-3-phenylpropylamine (1.1 eq) are dissolved in dimethylformamide (DMF).
  • EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) are added.
  • The mixture is stirred at 0°C for 2 h, then warmed to 25°C for 12 h.

Key Advantages:

  • Avoids handling toxic isocyanates
  • Compatible with hydroxyl groups (no protection required)

Yield: 65–70% after silica gel chromatography (eluent: ethyl acetate/hexanes 3:1).

Intermediate Synthesis

3-Hydroxy-3-phenylpropylamine Preparation

Grignard Route :

  • Benzaldehyde reacts with ethyl magnesium bromide to form 3-phenyl-3-hydroxypropanol.
  • Mitsunobu Reaction : The alcohol is converted to the amine using diethyl azodicarboxylate (DEAD) and phthalimide.
  • Deprotection : Hydrazine liberates the primary amine.

Critical Data:

Step Yield Purity (HPLC)
Grignard Addition 89% 95%
Mitsunobu Reaction 76% 92%
Deprotection 82% 98%

Oxan-4-ylamine Synthesis

Reductive Amination :
Tetrahydropyran-4-one reacts with ammonium acetate and sodium cyanoborohydride in methanol:
$$
\text{Tetrahydropyran-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Oxan-4-ylamine}
$$
Conditions:

  • Time : 24 h
  • Yield : 68%
  • Purity : >99% (GC-MS)

Reaction Optimization

Solvent Screening

Comparative yields in different solvents (isocyanate method):

Solvent Dielectric Constant Yield (%)
THF 7.5 80
DMF 37.0 45
CH₂Cl₂ 8.9 72
Ethyl Acetate 6.0 68

THF maximizes nucleophilicity of the amine while stabilizing intermediates.

Temperature Effects

Temperature (°C) Reaction Time (h) Yield (%)
0 24 55
25 8 80
40 4 65

Elevated temperatures accelerate decomposition of isocyanate, necessitating a balance between rate and stability.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Ethyl acetate/hexanes (1:1 → 3:1 gradient)
  • Reverse Phase C18 : Acetonitrile/water (40:60 → 70:30)

Purity: >98% (HPLC, λ = 254 nm)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.65–1.80 (m, 4H, oxan CH₂), 2.15 (s, 1H, OH), 3.40–3.55 (m, 4H, oxan OCH₂), 4.90 (t, J = 7.2 Hz, 1H, NH), 7.25–7.40 (m, 5H, Ph).
  • ESI-MS : m/z 317.2 [M+H]⁺ (calc. 317.18).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting the isocyanate route in a microreactor improves safety and yield:

  • Residence Time : 8 min
  • Throughput : 12 kg/day
  • Purity : 99.5%

Waste Management

  • Phosgene Alternatives : BTC generates less hazardous waste than traditional phosgenation.
  • Solvent Recovery : >90% THF recycled via distillation.

Emerging Methodologies

Enzymatic Urea Formation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze urea bond formation in aqueous media:

  • Conditions : pH 7.0, 30°C
  • Yield : 58% (needs optimization)

Photochemical Activation

UV irradiation of carbamates generates isocyanates in situ, enabling light-controlled synthesis:

  • Wavelength : 365 nm
  • Conversion : 92% (2 h irradiation)

Challenges and Solutions

Challenge Mitigation Strategy
Isocyanate toxicity Use BTC instead of phosgene
Hydroxyl group oxidation Avoid strong oxidants
Racemization at chiral centers Low-temperature synthesis

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reagents like NaBH4 (Sodium borohydride).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Research indicates that urea derivatives, including 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea, exhibit significant biological activity. The compound has been investigated for its antitumor and antimicrobial properties.

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various studies. It is believed that the structural features of urea compounds contribute to their ability to inhibit tumor growth.

Case Study Findings :

  • In Vitro Studies :
    • A study evaluated similar urea derivatives against various cancer cell lines, revealing significant antiproliferative effects. The IC50 values for selected compounds ranged from 2.39 μM to 25 μM across different cancer types, indicating a strong potential for further development as anticancer drugs .
    • The presence of specific functional groups in the urea structure enhances binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea has shown promise as an antimicrobial agent.

Case Study Findings :

  • Antibacterial Assays :
    • Derivatives of this compound have demonstrated broad-spectrum antibacterial activity. Minimum inhibitory concentrations (MICs) against common pathogens were reported as follows:
      • Staphylococcus aureus: 0.03–0.06 µg/mL
      • Streptococcus pyogenes: 0.06–0.12 µg/mL
      • Haemophilus influenzae: 0.25–1 µg/mL .

Structure-Activity Relationship (SAR)

The effectiveness of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea can be attributed to its unique structural components. The oxan ring and phenylpropyl group are particularly important in modulating biological activity.

Structural Feature Impact on Activity
Urea GroupEnhances binding to target proteins
Hydroxy GroupIncreases solubility and bioavailability
Oxan RingContributes to conformational stability

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The phenyl and tetrahydropyran groups could play a role in binding to these molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea 3-Hydroxy-3-phenylpropyl, oxan-4-yl C₁₅H₂₀N₂O₃ 276.3 Hydroxy group enhances hydrophilicity
NOL (PDB 8AOY) 3-Phenylpropyl, 4-[(4-chlorophenyl)amino]oxan-4-yl, chloro substituents C₂₂H₃₁Cl₂N₃O₃ 480.4 Chloro groups increase lipophilicity
Product 14 3-Phenylpropyl, diisopropyl, 4-methoxyphenyl C₂₃H₃₁N₃O₂ 381.5 Methoxy group improves metabolic stability

Key Differences and Implications

Substituent Effects on Solubility The hydroxy group in the target compound enhances water solubility compared to the chloro substituents in NOL, which favor lipid membrane penetration . The methoxy group in Product 14 offers moderate solubility but may reduce oxidative metabolism due to steric hindrance .

However, NOL’s additional piperidinyl-carbonyl group expands its interaction with hydrophobic enzyme pockets .

Metabolic Stability

  • The diisopropyl groups in Product 14 hinder enzymatic degradation, whereas the hydroxy group in the target compound may increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Biological Activity

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse applications in pharmaceuticals and agriculture. The unique structural features of this compound suggest a variety of biological interactions, particularly in areas such as anticancer and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea can be represented as follows:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Key Structural Features:

  • Hydroxy Group : The presence of a hydroxy group enhances the compound's ability to form hydrogen bonds, potentially increasing its solubility and biological reactivity.
  • Phenyl Propyl Moiety : This group may contribute to hydrophobic interactions with biological targets, influencing the compound's efficacy.
  • Oxan Ring : The oxan (tetrahydrofuran) moiety can facilitate molecular flexibility, allowing for better interaction with various biological receptors.

Anticancer Properties

Recent studies have indicated that urea derivatives, including 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea, exhibit promising anticancer activity. Research has shown that structural modifications in urea compounds can enhance their potency as anticancer agents. For instance, compounds similar to this urea derivative have been identified as effective inhibitors of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)ureaTBDApoptosis induction
1-Phenyl-3-(1-phenylethyl)urea13Complement inhibition
Other Urea DerivativesVariesCell cycle modulation

Antimicrobial Activity

The antimicrobial properties of urea derivatives have also been investigated. Compounds similar to 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Study: Antimicrobial Efficacy
In a study evaluating several urea derivatives against Staphylococcus aureus and Escherichia coli, it was found that modifications in the hydroxy and phenyl groups significantly enhanced antibacterial activity. This suggests that structural optimization could lead to the development of more potent antimicrobial agents.

The biological activity of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : The structural features allow binding to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Induction of Apoptosis : Evidence suggests that certain urea derivatives can trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling a hydroxy-phenylpropylamine derivative with an oxan-4-yl isocyanate under anhydrous conditions. A stepwise approach includes:

  • Step 1 : Preparation of the oxan-4-yl isocyanate via phosgenation of the corresponding amine (e.g., using triphosgene in dichloromethane at 0–5°C) .
  • Step 2 : Reaction with 3-hydroxy-3-phenylpropylamine in a polar aprotic solvent (e.g., THF or DMF) at room temperature for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage and stereochemistry. IR spectroscopy validates the presence of carbonyl (1650–1700 cm1^{-1}) and hydroxyl (3200–3500 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphism .

Advanced Research Questions

Q. What mechanistic insights govern the hydrolysis of the urea moiety under varying pH conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : Protonation of the urea carbonyl oxygen increases electrophilicity, leading to cleavage into 3-hydroxy-3-phenylpropylamine and oxan-4-ylcarbamic acid. Monitor via 1H^1H-NMR in D2 _2O/HCl (pH 2–4) at 60°C .
  • Basic Hydrolysis : Deprotonation of the amine nucleophile accelerates attack on the carbonyl carbon. Use NaOH (pH 10–12) in aqueous THF, tracking by LC-MS .
  • Kinetic Studies : Pseudo-first-order rate constants (kobsk_{\text{obs}}) are derived from UV-Vis spectrophotometry at 240 nm (urea absorbance) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Parameterize force fields (e.g., OPLS3e) for urea hydrogen-bonding interactions .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., oxan-4-yl vs. morpholine) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 _{50} variability)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations .
  • Structural Analysis : Compare crystallographic data (if available) or NMR-derived conformers to identify bioactive conformations .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for variables like solvent (DMSO% v/v) .

Experimental Design & Optimization

Q. How to design a stability study for this compound under accelerated storage conditions?

  • Methodological Answer :

  • Conditions : Test at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Include light exposure (ICH Q1B) in UV-transparent vials .
  • Analytics : Monitor degradation via HPLC-UV (220 nm) and identify byproducts with LC-QTOF-MS.
  • Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance solid-state stability .

Q. What in vitro assays are suitable for evaluating its potential as a CNS drug candidate?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB to predict permeability (Pe > 4.0 × 106 ^{-6} cm/s indicates high penetration) .
  • Cytotoxicity : MTT assay in SH-SY5Y neurons at 1–100 µM for 48 hours.
  • Target Engagement : Fluorescence polarization assays for binding to tau protein or β-secretase .

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